molecular formula C14H20N2O B1339814 N-(1-benzylpiperidin-4-yl)acetamide CAS No. 50534-23-1

N-(1-benzylpiperidin-4-yl)acetamide

Cat. No. B1339814
CAS RN: 50534-23-1
M. Wt: 232.32 g/mol
InChI Key: PXKZVCOKJFOTQY-UHFFFAOYSA-N
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Description

“N-(1-benzylpiperidin-4-yl)acetamide” is a synthetic compound that belongs to the class of piperidine derivatives . It has a molecular formula of C14H20N2O .


Synthesis Analysis

The compound has been synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction . A series of N-(1-benzylpiperidin-4-yl)arylacetamides were synthesized and evaluated for their binding properties for sigma1 and sigma2 receptors .


Molecular Structure Analysis

The compound has crystallized with four crystallographically unique molecules in the asymmetric unit. Each molecule has a very similar conformation and an analysis of the structure shows that although all four unique molecules overlay very well there is no evidence of pseudo-symmetry which would relate the molecules in the higher symmetry space group C 2/ c .


Chemical Reactions Analysis

As part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects, the starting material title compound was synthesized .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 232.157563266 g/mol . The topological polar surface area of the compound is 32.3 Ų .

Scientific Research Applications

  • Summary of the Application: N-(1-benzylpiperidin-4-yl)acetamide has been used in the synthesis of novel donepezil-based compounds as potential anti-Alzheimer’s agents . The goal was to explore the chemical space around donepezil, a drug used to treat symptoms of Alzheimer’s disease.
  • Methods of Application or Experimental Procedures: The researchers designed and synthesized 9 novel molecules with three different heterocyclic scaffolds to imitate and explore the novel chemical space around donepezil . These synthesized molecules were evaluated for their potential as anti-Alzheimer’s agents through in-vitro and in-vivo studies in appropriate animal models . To further understand their interaction with acetylcholinesterase enzyme (AChE), extra-precision docking, and molecular dynamics simulation studies were carried out .
  • Results or Outcomes: All the designed compounds were found to inhibit AChE with IC50 in the micromolar range . From the series of compounds, N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide inhibited AChE with an IC50 value of 0.01 µM . Based on other biochemical studies like lipid peroxidation, reduced glutathione, superoxide dismutase, catalase, nitrite, and behavioural studies (Morris water maze), this compound was found to be a potent AChE inhibitor which can be further explored as a lead molecule to design more potent and effective anti-Alzheimer’s agents .

Safety And Hazards

The compound should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, spray. Contaminated work clothing should not be allowed out of the workplace. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, hot surfaces .

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12(17)15-14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKZVCOKJFOTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505380
Record name N-(1-Benzylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)acetamide

CAS RN

50534-23-1
Record name N-(1-Benzylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetyl chloride (3.95 ml) was added dropwise to a stirred solution of 4-amino1-benzylpiperidine (10.0 g) and triethylamine (7.7 ml) in dry dichloromethane (100 ml) at 4° C. The mixture was allowed to reach ambient temperature and stirred for 16 hours. Water was then added, the organic phase separated and dried (MgSO4), and removal of the solvent by evaporation gave 4-acetylamino-1-benzylpiperidine, 10.23 g, as a light brown solid which was used without further purification: NMR (CDCl3) δ 7.29(5H,m), 5.29(1H,b), 3.79(1H,m), 3.49(2H,s), 2.80(2H,dm), 2.12(2H,dt), 1.95(3H,s), 191(2H,dm), 1.46(2H,dq); m/e 233 (M+H)+.
Quantity
3.95 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-benzylpiperidin-4-amine (10 g) in dichloromethane (80 ml), cooled to 5° C., was added pyridine (5.1 ml) followed by acetyl chloride (4.5 ml) and the resulting mixture was stirred for 5 hours. The reaction mixture was washed with 1N NaOH (×2) and then the organic layers were dried and evaporated to dryness to give a solid which was recrystallised from ethyl acetate to give N-(1-benzylpiperidin-4-yl)acetamide. Yield 8.8 g. NMR (d6 DMSO): 1.4 (m, 2H), 1.7 (m, 2H), 1.8 (s, 3H), 2.0 (m, 2H), 2.75 (m, 2H), 3.45 (s, 2H), 3.55 (m, 1H), 7.3 (m, 5H), 7.75 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
SF Razavi, M Khoobi, H Nadri, A Sakhteman… - European journal of …, 2013 - Elsevier
A series of 4-hydroxycoumarin derivatives were designed and synthesized as new acetylcholinesterase (AChE) inhibitors which could be considered for Alzheimer's disease …
M Alipour, M Khoobi, A Moradi, H Nadri… - European Journal of …, 2014 - Elsevier
A series of 7-hydroxycoumarin derivatives connected by an amidic linker to the different amines were designed and synthesized as cholinesterase inhibitors. Most compounds showed …
LG de Souza, MN Rennó, JD Figueroa-Villar - Chemico-biological …, 2016 - Elsevier
The first report in literature of the isolation of coumarin was in the year 1820. After this report, other papers were published demonstrating the isolation and synthesis of coumarin and …
SM Bagheri, M Khoobi, H Nadri… - Chemical Biology & …, 2015 - Wiley Online Library
A series of 4‐hydroxycoumarin‐derived compounds 8a‐p containing N‐benzyl‐1,2,3‐triazole motif were designed as AC hE inhibitors. The title compounds were obtained conveniently …
N Shafii, M Khoobi, M Amini, A Sakhteman… - Journal of enzyme …, 2015 - Taylor & Francis
A series of 5-benzylidenerhodanine-3-acetamides bearing morpholino-, 4-arylpiperazinyl-, or 4-benzylpiperidinyl- moieties were synthesized and their inhibitory activities against …
SK Yusufzai, MS Khan… - Chemistry …, 2018 - bmcchem.biomedcentral.com
Coumarins are the phytochemicals, which belong to the family of benzopyrone, that display interesting pharmacological properties. Several natural, synthetic and semisynthetic …
DK Waiker, A Verma, Akhilesh, N Singh… - ACS Chemical …, 2023 - ACS Publications
Our present work demonstrates the successful design and synthesis of a new class of compounds based upon a multitargeted directed ligand design approach to discover new agents …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
NAE El-Sayed, AES Farag, MAF Ezzat, H Akincioglu… - Bioorganic …, 2019 - Elsevier
Novel series of pyrrolizine based compounds (4–6 and 9–11) were designed, synthesized and evaluated as potential anti-Alzheimer agents. Most of the tested compounds showed …
ND Karis, WA Loughlin, ID Jenkins, PC Healy - Bioorganic & medicinal …, 2009 - Elsevier
Glycogen phosphorylase (GP) plays a crucial role in the conversion of glycogen to glucose-1-phosphate (and in turn glucose) and is a promising target for therapeutic intervention in …
K Ostrowska - Saudi Pharmaceutical Journal, 2020 - Elsevier
A number of psychiatric disorders, including anxiety, schizophrenia, Parkinson’s disease, depression and others CNS diseases are known to induce defects in the function of neural …

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